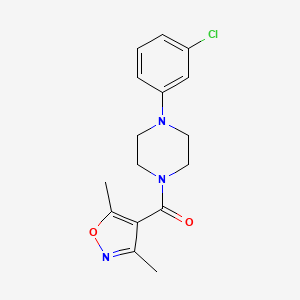
1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene” is a chemical compound with the molecular formula C9H10FNO5S and a molecular weight of 263.24 . It is intended for research use only.
Synthesis Analysis
Sulfonyl fluorides, like “this compound”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
Research by Kim, Park, and Lee (2020) in the International Journal of Hydrogen Energy details the synthesis of fluorinated sulfonated poly(arylene ether) copolymers for use as proton exchange membranes (PEMs) in fuel cells. These membranes exhibit excellent chemical, mechanical, thermal, and electrochemical stability, outperforming commercial options like Nafion 212® in cell performance under increased current density. The copolymers' semi-crystalline structure contributes to their superior performance, making them viable alternatives for PEM applications in fuel cells Kim, Park, & Lee, 2020.
Green Fluorophores for Imaging Applications
Beppu, Tomiguchi, Masuhara, Pu, and Katagiri (2015) developed a novel green fluorophore based on benzene, specifically 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, demonstrating high fluorescence emission and photostability. This architecture offers a significant departure from traditional π-conjugated systems, providing a solvent- and pH-independent fluorescence with large Stokes shifts. Such fluorophores are critical for imaging applications and displays, highlighting the potential of benzene derivatives in advanced luminescent materials Beppu et al., 2015.
Electrophilic Fluorination of Aromatic Compounds
Research by Ip, Arthur, Winans, and Appelman (1981) in the Journal of the American Chemical Society explores the reactivity of the fluoroxysulfate ion with aromatic compounds. Their findings elucidate the substitution mechanisms and product distributions arising from electrophilic attacks and potential free-radical side reactions. This work lays the foundation for understanding the interactions between fluoroxysulfate ions and aromatic structures, offering insights into electrophilic fluorination processes that are fundamental in organic synthesis Ip et al., 1981.
Synthesis of Optically Active 1-Fluoroalkyl Benzenes
Fritz-Langhals (1994) outlined a synthesis method for optically active 1-fluoroalkyl benzenes, emphasizing the transformation of 1-hydroxyalkyl benzenes into their corresponding methanesulfonates and subsequently into fluorinated derivatives using cesium fluoride. This process illustrates the utility of fluorinated benzene derivatives in creating optically active compounds, which are valuable in various chemical and pharmaceutical applications Fritz-Langhals, 1994.
Properties
IUPAC Name |
1-fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO5S/c10-17(14,15)16-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADLRYAHILDXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)
![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)


![1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2477532.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)

![Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477538.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2477542.png)
![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)

